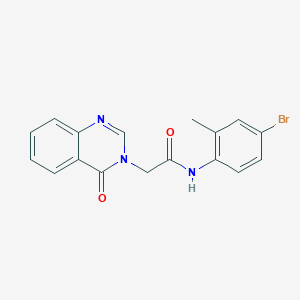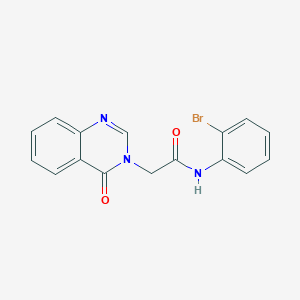![molecular formula C17H20N2O3S B277596 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. It is a thiazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion), which is a potent inhibitor of mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, which can ultimately lead to cell death. This mechanism is thought to underlie the Parkinson's disease-like symptoms induced by 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid.
Biochemical and Physiological Effects:
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to induce Parkinson's disease-like symptoms, it has also been shown to have neurotoxic effects on dopaminergic neurons. It has also been shown to have effects on the immune system, including its ability to modulate cytokine production.
实验室实验的优点和局限性
One of the advantages of using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in lab experiments is its ability to induce Parkinson's disease-like symptoms in animals. This makes it a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential treatments for the disease. However, there are also limitations to using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in lab experiments. One of the main limitations is that the Parkinson's disease-like symptoms induced by 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid are not identical to those seen in human patients with Parkinson's disease. This means that the results of studies using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid may not be directly applicable to human patients.
未来方向
There are several future directions for research involving 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid. One area of research is focused on developing new treatments for Parkinson's disease based on the mechanisms underlying the disease. Another area of research is focused on developing new animal models of Parkinson's disease that more closely mimic the disease in humans. Finally, there is a need for further research into the biochemical and physiological effects of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, including its effects on the immune system and its potential use in other disease models.
合成方法
The synthesis of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a multi-step process that involves the reaction of various chemicals. The starting material for the synthesis is 4-bromobenzaldehyde, which is reacted with 2-aminothiophenol to form 5-methyl-4-(4-bromophenyl)-1,3-thiazol-2-amine. This compound is then reacted with propyl magnesium bromide to form 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine. The final step involves the reaction of this compound with ethyl acetoacetate to form 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid.
科学研究应用
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been used extensively in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have a wide range of effects on the body, including its ability to induce Parkinson's disease-like symptoms in animals. This has made it a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential treatments for the disease.
属性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-[[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-3-4-12-5-7-13(8-6-12)16-11(2)23-17(19-16)18-14(20)9-10-15(21)22/h5-8H,3-4,9-10H2,1-2H3,(H,21,22)(H,18,19,20) |
InChI 键 |
YNJRMCNISALMSH-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C |
规范 SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)


![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)




![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)
![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)